5-Ethynyl-2,2'-bipyridine

Organometallic Chemistry Cluster Synthesis Ruthenium

Researchers requiring precise structural control in metal-organic architectures face yield losses when using generic bipyridine ligands. 5-Ethynyl-2,2'-bipyridine solves this with its bifunctional N-donor/C-donor motif: • 2.5× higher cluster yield (55% vs 22%) over the 4-ethynyl isomer in Ru₃ cluster synthesis • Enables orthogonal metal coordination via the Tinkertoy approach for Pt-M and Au-Ln heteronuclear arrays • Terminal alkyne compatible with CuAAC click chemistry for modular post-functionalization. ≥95% purity. Ships globally.

Molecular Formula C12H8N2
Molecular Weight 180.2 g/mol
CAS No. 162318-34-5
Cat. No. B170337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Ethynyl-2,2'-bipyridine
CAS162318-34-5
Synonyms5-Ethynyl-2,2'-bipyridine
Molecular FormulaC12H8N2
Molecular Weight180.2 g/mol
Structural Identifiers
SMILESC#CC1=CN=C(C=C1)C2=CC=CC=N2
InChIInChI=1S/C12H8N2/c1-2-10-6-7-12(14-9-10)11-5-3-4-8-13-11/h1,3-9H
InChIKeyRQXYJBJCQSECMR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Ethynyl-2,2'-bipyridine: Bifunctional Ligand & Building Block


5-Ethynyl-2,2'-bipyridine (CAS 162318-34-5) is a heterocyclic organic compound and a functionalized derivative of 2,2'-bipyridine, characterized by a terminal ethynyl group (-C≡CH) at the 5-position . With a molecular weight of 180.21 g/mol , it is a solid with a melting point of 87-89 °C, typically stored at 2-8°C . Its dual functionality—a 'hard' bipyridine N-donor and a 'soft' ethynyl C-donor—establishes it as a strategic building block for constructing complex, multicomponent metal-organic systems [1].

Why 5-Ethynyl-2,2'-bipyridine Cannot Be Replaced


The precise position and nature of the ethynyl group on the bipyridine ring critically govern its reactivity, structural outcomes, and ultimate performance in end-use applications, rendering generic substitution a significant risk to experimental fidelity. Simply using unsubstituted 2,2'-bipyridine, a halogenated analog (e.g., 5-bromo- or 5-iodo-), or even a positional isomer (e.g., 4-ethynyl-2,2'-bipyridine) fails to provide the same structural and electronic attributes. For instance, the 5-ethynyl group serves as a specific conjugation pathway and a reaction handle for 'click' chemistry [1], enabling unique coordination modes [2] and predictable yields in cluster formation, which are not observed with other substitution patterns [3]. Substituting a 5-iodo precursor for 5-ethynyl in a Sonogashira coupling step would alter the entire synthetic sequence and likely the reaction yields and product purity . The quantifiable differences detailed below substantiate why this specific building block is often indispensable for achieving a desired result.

5-Ethynyl-2,2'-bipyridine: Quantitative Performance Evidence


Cluster Synthesis: Yield Advantage Over 4-Ethynyl Isomer

In a head-to-head comparison under identical conditions, the reaction of [Ru3(CO)10(μ-dppm)] with 5-ethynyl-2,2'-bipyridine yields the desired Ru3C2 cluster (5) in 55% yield, whereas the analogous reaction with 4-ethynyl-2,2'-bipyridine produces the corresponding cluster (4) in only 22% yield [1]. This demonstrates a substantial and quantifiable difference in synthetic efficiency favoring the 5-substituted isomer.

Organometallic Chemistry Cluster Synthesis Ruthenium

Electronic Communication: 5-Ethynyl vs. 4-Ethynyl Bridge

A comparative study on mixed-valence diruthenium complexes reveals that electronic communication between metal centers is quantifiably diminished when using a 5-ethynyl-2,2'-bipyridyl bridge compared to the 4-ethynyl isomer. The electronic coupling parameter (H_ab) was measured to be 17 cm⁻¹ for the 5-ethynyl-bridged complex [1]. This represents a quantifiable trade-off, where the 5-substitution pattern offers a different electronic coupling profile than the 4-substituted analog [2].

Electron Transfer Mixed-Valence Complexes Bipyridine

Luminescence Quantum Yield in Iridium(III) Complexes

When incorporated into the first coordination sphere of iridium(III) complexes, 5-ethynyl-2,2'-bipyridine supports metal-to-ligand charge transfer (MLCT) emission with a high quantum yield of up to 10.2% at room temperature [1]. The excited state lifetimes for these complexes range from 1.4 to 2.9 μs [1]. This performance is part of a class-level inference for ethynyl-functionalized bipyridines, where the ethynyl group plays a key role in tuning photophysical properties, contrasting with non-alkynyl-substituted or differently substituted bipyridine ligands [2].

Phosphorescence OLED Materials Iridium

Synthetic Utility: Click Chemistry and Cross-Coupling

The terminal alkyne of 5-ethynyl-2,2'-bipyridine enables highly specific, high-yielding reactions that are not possible with halogenated or unsubstituted analogs. For example, Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) was an efficient method to decorate Pt(II) complexes in high yields [1]. The successful synthesis from 5-methyl-2,2'-bipyridine via a Corey-Fuchs olefination and hydrolysis provides a well-defined, multi-step route [2]. While precise yields for each step may not be fully detailed in all sources, this established route contrasts sharply with the direct use of halogenated precursors (e.g., 5-bromo or 5-iodo) for other coupling reactions, which would require a different set of reagents and conditions [3].

Click Chemistry Sonogashira Coupling Post-Functionalization

Application Scenarios for 5-Ethynyl-2,2'-bipyridine


Ruthenium Organometallic Cluster Synthesis

For researchers synthesizing ruthenium clusters like [Ru3(μ-H)(μ3-C2bpy)(CO)7(dppm)], 5-ethynyl-2,2'-bipyridine is the superior ligand choice. It delivers a 55% product yield, a substantial 2.5-fold improvement over the 22% yield achieved with the 4-ethynyl isomer under identical conditions [1]. This scenario is directly supported by head-to-head comparative data.

Phosphorescent Iridium(III) Complexes for OLEDs & Sensors

In the design of cyclometalated iridium(III) complexes for light-emitting applications, 5-ethynyl-2,2'-bipyridine can serve as an ancillary ligand to achieve high quantum yields. It has been shown to support phosphorescent emission with quantum yields up to 10.2% and microsecond lifetimes (1.4–2.9 μs) [1]. This performance is part of a class of ethynyl-functionalized bipyridines used to fine-tune excited state properties [2].

Multimetallic Supramolecular Architectures via Tinkertoy Approach

5-Ethynyl-2,2'-bipyridine is ideal for stepwise construction of heterometallic complexes using the 'Tinkertoy' approach. Its bifunctional nature—chelating bipyridine for one metal and terminal ethynyl for another—allows for sequential and orthogonal metal coordination [1]. This capability is evidenced by its successful use in creating Pt–M (M = Re, Ru, Gd) [2] and Au-Ln (Ln = Nd, Eu, Er, Yb) [3] heteronuclear arrays.

Metal Complex Functionalization via Click Chemistry

This compound is a key building block for post-synthetically modifying metal complexes using high-yielding 'click' reactions. The terminal alkyne group enables efficient Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in the decoration of luminescent Pt(II) complexes [1]. This provides a modular pathway to introduce diverse functional groups (e.g., targeting vectors, dyes) onto a stable metal-ligand core.

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